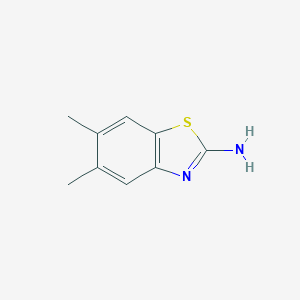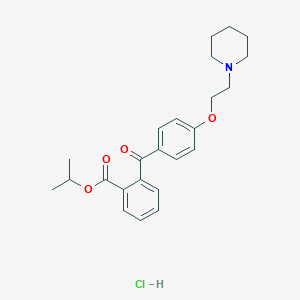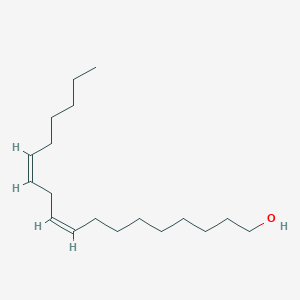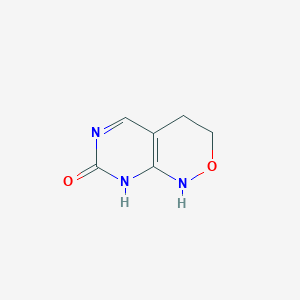
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one, also known as DHPM, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. DHPM has a unique molecular structure that makes it a promising candidate for drug development. In
作用機序
The mechanism of action of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. For example, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
生化学的および生理学的効果
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biological activities, making it a versatile compound for scientific research. However, one limitation of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one. One area of interest is the development of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one derivatives with improved solubility and bioavailability. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be further investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has a unique molecular structure that makes it a promising candidate for drug development. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities, as well as potential neuroprotective effects. While there are limitations to using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments, there are many potential future directions for research on this compound.
合成法
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a beta-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, a ketone, and a cyanoacetic acid in the presence of a catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product.
科学的研究の応用
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been studied for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
特性
CAS番号 |
126128-35-6 |
|---|---|
製品名 |
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
1,3,4,8-tetrahydropyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-7-3-4-1-2-11-9-5(4)8-6/h3H,1-2H2,(H2,7,8,9,10) |
InChIキー |
OQCFWECOQNPQCG-UHFFFAOYSA-N |
SMILES |
C1CONC2=C1C=NC(=O)N2 |
正規SMILES |
C1CONC2=C1C=NC(=O)N2 |
その他のCAS番号 |
126128-35-6 |
同義語 |
6H,8H-3,4-dihydropyrimido(4,5-c)(1,2)oxazin-7-one base P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



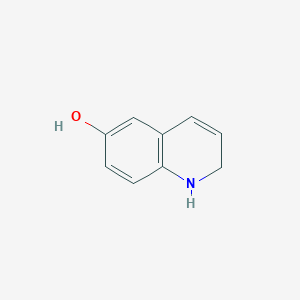
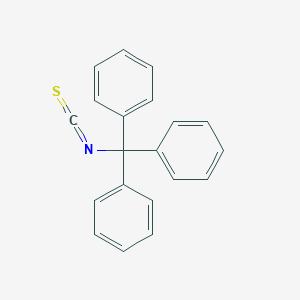
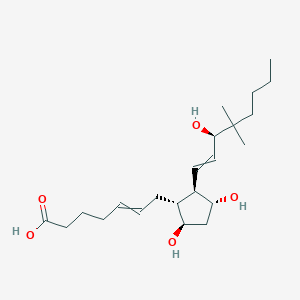
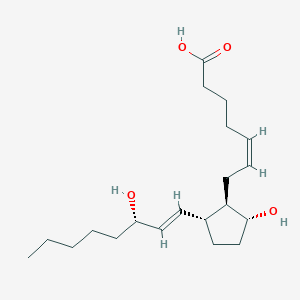

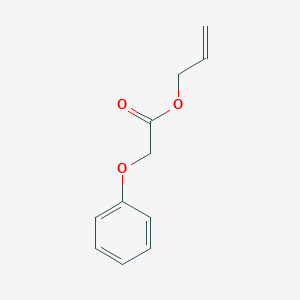



![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
